molecular formula C15H15Cl2NO4S B3676190 N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide

N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3676190
M. Wt: 376.3 g/mol
InChI Key: UBRKBBLUWVKANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide” is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the literature .

Mechanism of Action

The mechanism of action of “N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide” is not available in the literature .

Safety and Hazards

The safety and hazards associated with “N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide” are not available in the literature .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-14-6-5-12(8-15(14)22-2)23(19,20)18-9-10-3-4-11(16)7-13(10)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKBBLUWVKANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide
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N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide
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N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide
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N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide
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N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 6
N-(2,4-dichlorobenzyl)-3,4-dimethoxybenzenesulfonamide

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